molecular formula C23H51N2O5P B12661853 N-(3-(Dimethylamino)propyl)stearamide phosphate CAS No. 83721-43-1

N-(3-(Dimethylamino)propyl)stearamide phosphate

Cat. No.: B12661853
CAS No.: 83721-43-1
M. Wt: 466.6 g/mol
InChI Key: VQQVXUYTXGZVOD-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)stearamide phosphate is an organic compound known for its surfactant properties. It is commonly used in various industrial and cosmetic applications due to its ability to act as an emulsifier, antistatic agent, and conditioning agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)stearamide phosphate typically involves the reaction of stearic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves heating the mixture to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)stearamide phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary or secondary amines .

Scientific Research Applications

N-(3-(Dimethylamino)propyl)stearamide phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)stearamide phosphate involves its interaction with various molecular targets. The compound’s surfactant properties allow it to reduce surface tension, facilitating the formation of stable emulsions. It also interacts with cell membranes, enhancing the uptake of nutrients and other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Dimethylamino)propyl)stearamide phosphate stands out due to its phosphate group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in formulations where water solubility is crucial .

Properties

CAS No.

83721-43-1

Molecular Formula

C23H51N2O5P

Molecular Weight

466.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]octadecanamide;phosphoric acid

InChI

InChI=1S/C23H48N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-5(2,3)4/h4-22H2,1-3H3,(H,24,26);(H3,1,2,3,4)

InChI Key

VQQVXUYTXGZVOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O

Origin of Product

United States

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